molecular formula C11H12BNO5 B3349098 (4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid CAS No. 202824-51-9

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid

Cat. No.: B3349098
CAS No.: 202824-51-9
M. Wt: 249.03 g/mol
InChI Key: YDGKBAXSULHQJN-UHFFFAOYSA-N
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Description

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of boronic acid functionality makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,8-dimethoxy-2-oxo-1,2-dihydroquinoline.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are boronic esters or borates.

    Substitution: The major products are substituted quinoline derivatives.

Scientific Research Applications

(4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Properties

IUPAC Name

(4,8-dimethoxy-2-oxo-1H-quinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO5/c1-17-7-5-3-4-6-9(7)13-11(14)8(12(15)16)10(6)18-2/h3-5,15-16H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKBAXSULHQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C(=CC=C2)OC)NC1=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443472
Record name CTK0J0623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202824-51-9
Record name CTK0J0623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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